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molecular formula C6H5N3OS B181831 2-Cyano-N-thiazol-2-yl-acetamide CAS No. 90158-62-6

2-Cyano-N-thiazol-2-yl-acetamide

Cat. No. B181831
M. Wt: 167.19 g/mol
InChI Key: ZSPNFPWMLPHDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04435407

Procedure details

4.5 g of cyanoacetic acid and 5.3 g of 2-aminothiazole, each in acetonitrile were combined, and the suspension (60 ml) was treated with a solution of 12.0 g of dicyclohexylcarbodiimide in 30 ml of acetonitrile. After exothermic reaction (and solidification) additional acetonitrile (60 ml) was added and the mixture stirred 1 hr and let stand overnight. The collected solid (20 g) was stirred with dilute (ca. 2%) NaOH solution and filtered. The filtrate was acidified with 6 N HCl and the product collected, washed with water, dried (m.p. 229°-230°) and recrystallized from acetone to give 2-(cyanoacetylamino)thiazole, m.p. 231°-2° dec.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solid
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=O)#[N:2].[NH2:7][C:8]1[S:9][CH:10]=[CH:11][N:12]=1.C1(N=C=NC2CCCCC2)CCCCC1>C(#N)C.[OH-].[Na+]>[C:1]([CH2:3][C:4]([NH:7][C:8]1[S:9][CH:10]=[CH:11][N:12]=1)=[O:6])#[N:2] |f:4.5|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(#N)CC(=O)O
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
suspension
Quantity
60 mL
Type
reactant
Smiles
Name
Quantity
12 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
solid
Quantity
20 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
let stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the product collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (m.p. 229°-230°)
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)CC(=O)NC=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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